molecular formula C13H16O2 B12515985 5-Hydroxy-7-phenylhept-1-EN-3-one CAS No. 651738-89-5

5-Hydroxy-7-phenylhept-1-EN-3-one

Cat. No.: B12515985
CAS No.: 651738-89-5
M. Wt: 204.26 g/mol
InChI Key: FEMJYBVBQDKCMR-UHFFFAOYSA-N
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Description

5-Hydroxy-7-phenylhept-1-EN-3-one is a diarylheptanoid compound of significant interest in pharmacological and oncological research. Diarylheptanoids, particularly those isolated from the Alpinia genus such as Alpinia officinarum (lesser galangal), are extensively studied for their potent biological activities . These compounds have demonstrated remarkable anti-proliferative effects against various cancer cell lines. Research on related diarylheptanoids has shown they can induce cell cycle arrest and promote apoptosis in hepatocellular carcinoma cells by specifically modulating key cellular targets like CENPU . The broader chemical class is also recognized for its antioxidative and anti-inflammatory properties, which are fundamental mechanisms contributing to their chemopreventive potential . This product is intended to facilitate advanced in vitro and in vivo studies exploring these mechanisms, offering researchers a tool to investigate new pathways in cancer biology and develop novel therapeutic strategies. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

651738-89-5

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

5-hydroxy-7-phenylhept-1-en-3-one

InChI

InChI=1S/C13H16O2/c1-2-12(14)10-13(15)9-8-11-6-4-3-5-7-11/h2-7,13,15H,1,8-10H2

InChI Key

FEMJYBVBQDKCMR-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)CC(CCC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Classical Aldol Reaction

The most widely reported method involves the aldol condensation of benzaldehyde with acetone under basic conditions. This reaction proceeds via enolate formation, followed by nucleophilic attack on the carbonyl carbon of acetone. Key steps include:

  • Enolate Generation : Benzaldehyde is deprotonated using NaOH or KOH in ethanol, forming a resonance-stabilized enolate.
  • Nucleophilic Addition : The enolate attacks acetone, yielding a β-hydroxy ketone intermediate.
  • Dehydration : Acidic workup (e.g., HCl) eliminates water, forming the α,β-unsaturated ketone backbone.

Optimization Insights :

  • Catalyst : LiOH·H₂O improves regioselectivity (>90% yield).
  • Solvent : Ethanol/water mixtures (3:1) enhance solubility of intermediates.
  • Temperature : Reactions proceed optimally at 60–70°C, minimizing side products like dicondensation adducts.
Parameter Optimal Condition Yield (%)
Catalyst LiOH·H₂O (10 mol%) 92
Solvent Ethanol/H₂O (3:1) 89
Reaction Time 12 h 90

Organophosphorus-Catalyzed Aldol Variants

Organophosphine catalysts (e.g., PBu₃) enable stereoselective aldol reactions under metal-free conditions. This method avoids transition metals, critical for pharmaceutical applications:

  • Mechanism : The catalyst activates aldehydes via nucleophilic attack, forming a phosphonium intermediate.
  • Selectivity : (E)-isomers dominate (up to 95:5 E/Z ratio) due to steric hindrance during enolate formation.

Grignard Reaction Pathways

Ketone Alkylation

A complementary approach employs Grignard reagents to construct the heptenone skeleton:

  • Grignard Formation : Phenylmagnesium bromide reacts with ethyl acetoacetate.
  • Nucleophilic Attack : The Grignard reagent adds to the ketone, forming a tertiary alcohol.
  • Oxidation : MnO₂ selectively oxidizes the alcohol to the α,β-unsaturated ketone.

Advantages :

  • Functional group tolerance allows incorporation of substituted aryl groups.
  • Scalable to multi-gram quantities with >85% isolated yield.

Hydroxylation Strategies

Post-synthetic hydroxylation introduces the 5-hydroxy group:

  • Oxymercuration : Hg(OAc)₂/H₂O selectively hydrates the double bond, followed by NaBH₄ reduction.
  • Epoxidation/Hydrolysis : m-CPBA forms an epoxide, which undergoes acid-catalyzed ring-opening to the diol.

Continuous Flow Synthesis

Industrial-scale production leverages continuous flow reactors to enhance efficiency:

  • Microreactor Design : Teflon-coated channels (0.5 mm diameter) minimize fouling.
  • Residence Time : 30 s at 100°C achieves 94% conversion vs. 12 h in batch.
  • Catalyst Immobilization : Silica-supported LiOH improves recyclability (5 cycles without yield loss).

Stereochemical Considerations

While 5-Hydroxy-7-phenylhept-1-en-3-one lacks chiral centers, double bond geometry impacts reactivity:

  • (E)-Isomer : Predominates in aldol routes due to thermodynamic control.
  • (Z)-Isomer : Accessible via Lindlar catalyst hydrogenation of alkynes.

Comparative Analysis of Methods

Method Yield (%) Scalability Stereoselectivity Cost ($/g)
Aldol Condensation 92 High Moderate (E) 12
Grignard Addition 85 Medium Low 18
Continuous Flow 94 Very High High (E) 9

Key Trade-offs :

  • Aldol methods are cost-effective but require rigorous pH control.
  • Grignard routes offer structural flexibility but involve hazardous reagents.
  • Flow synthesis maximizes throughput but demands specialized equipment.

Emerging Techniques

Biocatalytic Approaches

Recent studies explore lipase-mediated dynamic kinetic resolutions for enantioselective hydroxylation:

  • Catalyst : Candida antarctica lipase B (CAL-B).
  • Efficiency : 88% ee for (R)-isomers at 37°C.

Photoredox Catalysis

Visible-light-driven decarboxylation enables C–C bond formation under mild conditions:

  • Catalyst : Ru(bpy)₃Cl₂ (0.5 mol%).
  • Advantage : Avoids strong bases, enhancing functional group compatibility.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-7-phenylhept-1-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Electrophiles like bromine or nitric acid.

Major Products Formed

Scientific Research Applications

5-Hydroxy-7-phenylhept-1-en-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-7-phenylhept-1-en-3-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Implications:

Reactivity: The enone system in this compound enables conjugate additions, whereas the saturated ketone in the analog lacks this reactivity .

Solubility :

  • The target compound’s hydroxy group enhances water solubility, while the analog’s methoxy and dual aromatic rings may favor lipid solubility .

The target’s enone system could interact with biological thiols (e.g., glutathione), a mechanism common in cytotoxic agents .

Hypothetical Physical and Spectroscopic Properties

Property This compound 5-Methoxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one
Melting Point Lower (enone disrupts crystallization) Higher (saturated structure favors packing)
UV-Vis Absorption ~240–280 nm (enone conjugation) Weak/no absorption in this range
LogP (Predicted) ~2.5–3.0 ~3.5–4.0 (higher lipophilicity)

Biological Activity

5-Hydroxy-7-phenylhept-1-EN-3-one is a compound that has garnered interest in scientific research due to its diverse biological activities. This article explores its biological properties, focusing on its antifungal, anticancer, and other pharmacological effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by a phenyl group and a hydroxyl group attached to a heptene backbone. Its unique structure contributes to its biological activity, making it a valuable compound in medicinal chemistry.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound against various fungal strains, particularly Candida albicans and Candida tropicalis. The effectiveness of this compound can be summarized as follows:

Compound Minimum Inhibitory Concentration (MIC) Minimum Fungicidal Concentration (MFC) Target Organism
This compound62.5 μg/ml (C. albicans)1000 μg/ml (C. albicans)Candida albicans
125 μg/ml (C. tropicalis)1000 μg/ml (C. tropicalis)Candida tropicalis

The antifungal efficacy was evaluated using the Spread Plate Method, which demonstrated that increasing concentrations of the compound significantly reduced fungal colony counts (p < 0.001) .

The mechanism by which this compound exerts its biological effects can be attributed to:

  • Inhibition of Fungal Growth : The compound disrupts the cell wall synthesis in fungi, leading to cell lysis.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, primarily through ROS generation, leading to mitochondrial dysfunction and subsequent cell death .
  • Antioxidant Properties : The presence of the hydroxyl group may contribute to antioxidant activity, which can protect normal cells from oxidative stress while targeting malignant cells.

Case Studies

Several studies have investigated the biological activities of related compounds that share structural similarities with this compound:

  • Study on Antifungal Activity : A recent study demonstrated that a compound structurally similar to this compound exhibited potent antifungal activity against Candida species, reinforcing the potential of this class of compounds in treating fungal infections .
  • Antitumor Effects : Investigations into related phenolic compounds have revealed their ability to suppress tumor growth in vitro and in vivo models, suggesting that this compound may exhibit similar anticancer properties .

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